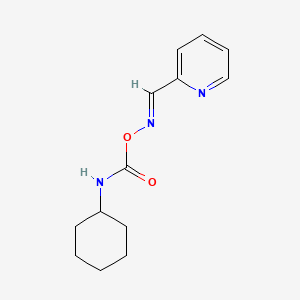
Chlorcyclizine, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorcyclizine, ®- is a first-generation antihistamine belonging to the phenylpiperazine class. It is primarily used to treat allergy symptoms such as urticaria, rhinitis, and pruritus. Additionally, it has local anesthetic, anticholinergic, and antiserotonergic properties, making it useful as an antiemetic .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorcyclizine can be synthesized through a multi-step process starting from commercially available compounds. One efficient route involves the following steps :
Reduction: (4-chlorophenyl)(phenyl)methanone is reduced using sodium borohydride in methanol to form (4-chlorophenyl)(phenyl)methanol.
Halogenation: The resulting alcohol is treated with hydrochloric acid in the presence of calcium chloride to obtain 1-chloro-4-[chloro(phenyl)methyl]benzene.
Alkylation: This intermediate is then reacted with piperazine in the presence of potassium carbonate and a phase transfer catalyst in tetrahydrofuran under reflux conditions to yield chlorcyclizine.
Industrial Production Methods
For industrial production, a similar synthetic process is employed but optimized for large-scale manufacturing. The process involves bromination of 4-chlorodiphenylmethane followed by alkylation with N-methyl piperazine and subsequent purification steps to obtain chlorcyclizine hydrochloride .
Analyse Chemischer Reaktionen
Types of Reactions
Chlorcyclizine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form norchlorcyclizine.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Halogenation and alkylation reactions are common in its synthesis
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation typically involves hydrochloric acid and bromine
Major Products Formed
Norchlorcyclizine: Formed through N-demethylation.
Various substituted derivatives: Depending on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
Chlorcyclizine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying antihistamine synthesis and reactions.
Biology: Investigated for its effects on histamine receptors and cellular pathways.
Medicine: Explored for repurposing as an antiviral agent against hepatitis C and Zika virus
Industry: Utilized in the formulation of allergy medications and antiemetics
Wirkmechanismus
Chlorcyclizine exerts its effects primarily by antagonizing histamine H1 receptors. This action prevents histamine from binding to its receptors, thereby reducing allergy symptoms. Additionally, it has anticholinergic and antiserotonergic properties, contributing to its antiemetic effects. The compound is metabolized by N-demethylation and N-oxidation, with high concentrations of its metabolites found in the liver, lungs, kidney, and spleen .
Vergleich Mit ähnlichen Verbindungen
Chlorcyclizine is similar to other first-generation antihistamines such as:
- Cyclizine
- Meclizine
- Homochlorcyclizine
Uniqueness
Chlorcyclizine stands out due to its combination of antihistamine, anticholinergic, and antiserotonergic properties, making it versatile in treating various symptoms. Its potential repurposing for antiviral applications also highlights its unique pharmacological profile .
Eigenschaften
CAS-Nummer |
118165-37-0 |
|---|---|
Molekularformel |
C18H21ClN2 |
Molekulargewicht |
300.8 g/mol |
IUPAC-Name |
1-[(R)-(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine |
InChI |
InChI=1S/C18H21ClN2/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16/h2-10,18H,11-14H2,1H3/t18-/m1/s1 |
InChI-Schlüssel |
WFNAKBGANONZEQ-GOSISDBHSA-N |
Isomerische SMILES |
CN1CCN(CC1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



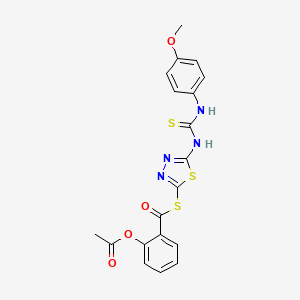

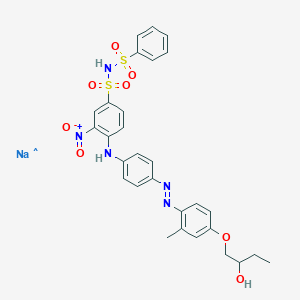
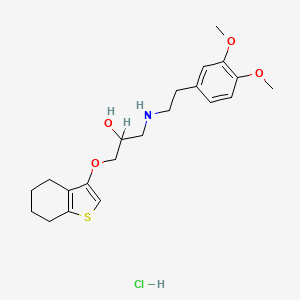

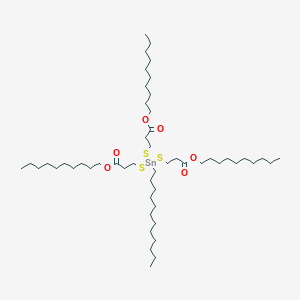

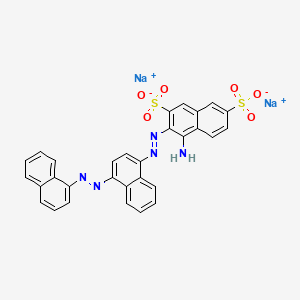

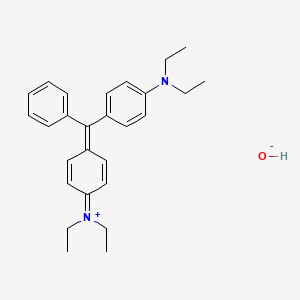
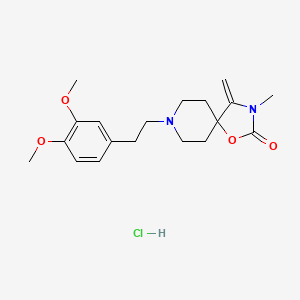
![5-[3-(diethylamino)propyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12716582.png)
